molecular formula C14H19N3O2S B2998589 N-benzoyl-N'-(2-morpholinoethyl)thiourea CAS No. 118707-71-4

N-benzoyl-N'-(2-morpholinoethyl)thiourea

Cat. No.: B2998589
CAS No.: 118707-71-4
M. Wt: 293.39
InChI Key: JQDTUNCIXSBQIY-UHFFFAOYSA-N
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Description

Significance of Thiourea (B124793) Derivatives in Contemporary Chemical Synthesis and Ligand Design

Thiourea derivatives are of paramount importance in modern chemical synthesis and the design of novel ligands. Their utility stems from their rich coordination chemistry and their ability to serve as precursors in the synthesis of various heterocyclic compounds. The presence of nitrogen, oxygen, and sulfur atoms allows these molecules to act as versatile ligands, forming stable complexes with a wide range of metal ions. This property is extensively exploited in the development of new catalysts, materials with interesting photophysical properties, and analytical reagents for metal ion detection and separation.

In ligand design, the tunability of the electronic and steric properties of thiourea derivatives, achieved by varying the substituents on the nitrogen atoms, allows for the fine-tuning of their coordination behavior and the properties of the resulting metal complexes. This has led to their use in the development of selective metal extractants and sensors. Furthermore, the thiourea moiety can act as a pharmacophore, a key structural feature responsible for a molecule's biological activity, making these compounds a focal point in medicinal chemistry research.

Contextualization of N-benzoyl-N'-(2-morpholinoethyl)thiourea within the Thiourea Compound Class

This compound, with the chemical formula C₁₅H₁₉N₃O₂S, is a specific member of the N-acylthiourea class of compounds. ontosight.ai Also known by synonyms such as N-(Morpholinothiocarbonyl)benzamide, it features a benzoyl group attached to one nitrogen atom of the thiourea core and a 2-morpholinoethyl group on the other. nih.gov This particular substitution pattern imparts specific chemical and physical properties to the molecule, influencing its solubility, reactivity, and biological activity. The presence of the morpholine (B109124) ring, a common moiety in medicinal chemistry, often enhances the pharmacokinetic properties of a compound.

The synthesis of this compound and its analogs typically involves the reaction of a corresponding benzoyl isothiocyanate with an appropriate amine, in this case, 2-morpholinoethanamine. mdpi.com This synthetic route is versatile and allows for the introduction of a wide variety of substituents, enabling the creation of a library of related compounds for structure-activity relationship studies.

Overview of Key Research Areas Pertaining to this compound

Research on this compound has primarily focused on a few key areas, leveraging its unique structural and electronic properties. These areas include its coordination chemistry, analytical applications, and biological activities.

Coordination Chemistry: The ability of this compound to act as a chelating ligand has been explored through the synthesis and characterization of its metal complexes. Studies have investigated its coordination behavior with various metal ions, leading to the formation of stable complexes with interesting structural and electronic properties.

Analytical Applications: The selective binding of this thiourea derivative with certain metal ions has been exploited for analytical purposes. Research has demonstrated its potential as an extractant for the separation and preconcentration of metal ions from aqueous solutions.

Biological Activity: The presence of the thiourea and morpholine moieties has prompted investigations into the biological potential of this compound and its metal complexes. Studies have explored its antifungal properties, highlighting its potential as a lead compound for the development of new therapeutic agents.

The following sections will delve into the detailed research findings within these key areas, providing a comprehensive overview of the current state of knowledge on this compound.

Detailed Research Findings

Coordination Chemistry of this compound

This compound acts as a versatile ligand, coordinating with various metal ions through its sulfur and oxygen donor atoms. This chelation results in the formation of stable metal complexes with distinct geometries and properties.

Synthesis and Characterization of Metal Complexes:

Cobalt(III) Complex: A Co(III) complex of N-(Morpholinothiocarbonyl)benzamide has been synthesized and characterized using elemental analysis, FTIR, and NMR methods. The resulting complex was found to have a triclinic crystal structure. nih.gov

Lead(II) Complex: The reaction of N-morpholine-N′-benzoylthiourea with lead(II) acetate (B1210297) yields a neutral and stable ML₂ type complex, bis(N-morpholine-N′-benzoylthioureato)lead(II). researchgate.net This complex crystallizes in a monoclinic system with a P21/n space group. researchgate.net Spectroscopic and microanalytic analyses have been used for its characterization. researchgate.net The Pb(II) ion in the complex exhibits a distorted square pyramidal geometry. researchgate.net

Copper(II) Complex: The formation of a Cu(II) complex has also been reported, indicating the ligand's ability to coordinate with first-row transition metals. researchgate.net

Spectroscopic Properties:

The coordination of this compound to metal ions leads to characteristic shifts in its spectroscopic signatures.

FTIR Spectroscopy: In the FTIR spectrum of the ligand, the C=S stretching vibration is a key indicator of coordination. Upon complexation with a metal ion, this band typically shifts to a lower frequency, indicating the involvement of the sulfur atom in bonding. nih.gov

NMR Spectroscopy: 1H and 13C NMR spectroscopy are crucial for elucidating the structure of the ligand and its complexes in solution. The chemical shifts of the protons and carbons adjacent to the donor atoms are particularly sensitive to the coordination event. nih.gov

UV-Vis Spectroscopy: The electronic spectrum of the Pb(II) complex in acetone (B3395972) shows an absorption band around 285 nm, which is attributed to the n → π* electronic transition of the C=S bond. researchgate.net

Structural Details:

Single-crystal X-ray diffraction has provided detailed structural information for the lead(II) complex.

Featurebis(N-morpholine-N′-benzoylthioureato)lead(II)
Crystal SystemMonoclinic
Space GroupP21/n
Coordination GeometryDistorted Square Pyramidal

Data sourced from a study on the crystal structure of the Pb(II) complex. researchgate.net

Analytical Applications

The chelating properties of this compound make it a valuable tool in analytical chemistry, particularly for the separation and determination of metal ions.

Solvent Extraction of Metal Ions:

This compound has been successfully employed as an extractant in the liquid-liquid extraction of heavy metal ions from aqueous solutions.

Extraction of Lead(II) and Copper(II): N-morpholine-N′-benzoylthiourea in chloroform (B151607) has been used for the quantitative extraction of Pb(II) and Cu(II) ions. researchgate.net The optimal pH for the extraction of Pb(II) is 7, while for Cu(II) it is 8. researchgate.net The equilibration times for efficient extraction were found to be 10 minutes for Pb(II) and 5 minutes for Cu(II). researchgate.net

Selectivity and Interferences: The extraction process shows good selectivity. The separation of Pb(II) and Cu(II) is favorable, as indicated by their different pH₀.₅ values of 0.67 and 2.70, respectively. researchgate.net The extraction of Pb(II) is minimally affected by the presence of masking agents like EDTA, KCN, and potassium hydrogen phthalate (B1215562) at certain concentrations. researchgate.net Similarly, the extraction of Cu(II) is tolerant to these masking agents at specific concentrations. researchgate.net

Influence of Experimental Parameters:

The efficiency of the extraction process is dependent on various experimental conditions.

ParameterOptimal Condition for Pb(II)Optimal Condition for Cu(II)
pH78
Equilibration Time10 minutes5 minutes
Mineral Acid (0.01 M)HClH₂SO₄

This table summarizes the optimal conditions for the extraction of Pb(II) and Cu(II) using N-morpholine-N′-benzoylthiourea. researchgate.net

Biological Activity

The biological properties of this compound and its metal complexes have been investigated, with a particular focus on their antifungal activity.

Antifungal Activity:

Activity of the Ligand and its Cobalt(III) Complex: N-(Morpholinothiocarbonyl)benzamide and its Co(III) complex have been screened for their antifungal activity against major plant pathogens. nih.gov

Tested Pathogens: The tested fungi include Botrytis cinerea, Myrothecium, and Verticillium dahliae. nih.gov

Comparative Studies: The antifungal activity of the N-(morpholinothiocarbonyl)benzamide complex was compared with that of a related N-(piperidylthiocarbonyl)benzamide complex. nih.gov

While specific quantitative data on the antifungal activity of this compound is not extensively detailed in the provided search results, the studies indicate its potential as an antifungal agent, particularly when complexed with metal ions like Co(III). The broader class of N-acylthiourea derivatives has shown a wide range of biological activities, including antibacterial, antiviral, and anticancer properties, suggesting that this compound may also possess a wider spectrum of biological activities that warrant further investigation. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-morpholin-4-ylethylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c18-13(12-4-2-1-3-5-12)16-14(20)15-6-7-17-8-10-19-11-9-17/h1-5H,6-11H2,(H2,15,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDTUNCIXSBQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation Via X Ray Crystallography

Single Crystal X-ray Diffraction Studies of N-benzoyl-N'-(2-morpholinoethyl)thiourea

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique has been extensively applied to the broader family of N-acyl/aroylthioureas, revealing conserved structural motifs and interaction patterns. While a dedicated study for the title compound is not available, its structural properties can be reliably inferred from closely related analogues, such as 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea and N-Morpholine-N'-benzoylthiourea. researchgate.netresearchgate.net

N-aroylthiourea derivatives commonly crystallize in centrosymmetric space groups, with the monoclinic system being particularly prevalent. For instance, the related compound N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide crystallizes in the monoclinic system with a P21/n space group. rsc.org Similarly, a lead(II) complex of N-morpholine-N′-benzoylthiourea was found to adopt a monoclinic crystal system with a P21/n space group. researchgate.net The specific unit cell parameters are unique to each compound and its crystal packing, but typical values for this class of compounds are exemplified by 3-Benzoyl-1-(2-methoxyphenyl)thiourea, as detailed in the table below. nih.gov

Table 1: Representative Crystallographic Data for an Analogous N-Aroylthiourea Derivative (3-Benzoyl-1-(2-methoxyphenyl)thiourea). nih.gov
ParameterValue
Chemical FormulaC15H14N2O2S
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)5.9358 (1)
b (Å)25.6916 (4)
c (Å)9.0535 (1)
β (°)92.065 (1)
Volume (ų)1379.76 (4)
Z4

The morpholine (B109124) ring is a flexible six-membered heterocycle and is consistently observed to adopt a stable, low-energy chair conformation in the solid state. researchgate.net The dihedral angle between the plane of the benzoyl ring and the thiourea (B124793) moiety can vary, influenced by crystal packing forces and the steric demands of the substituents. rsc.org

In the crystal lattice, individual molecules of N-aroylthiourea derivatives assemble into higher-order structures through a network of intermolecular interactions. A highly prevalent and structurally significant motif is the formation of centrosymmetric dimers. rsc.org These dimers are typically formed through a pair of intermolecular N-H···S hydrogen bonds, where the remaining N-H proton on one molecule interacts with the thiocarbonyl sulfur atom of a neighboring, inversion-related molecule. rsc.org This interaction creates a characteristic eight-membered ring motif, denoted as R²₂(8). rsc.orgmdpi.com

Beyond this primary dimeric synthon, weaker interactions such as C-H···O and C-H···S hydrogen bonds, as well as π-π stacking interactions between aromatic rings, further stabilize the crystal packing, linking the dimers into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. researchgate.netmdpi.comtandfonline.com The interplay of these varied intermolecular forces governs the final supramolecular assembly. mersin.edu.tracs.org

Comparative Structural Investigations with Analogous N-Aroyl/Acylthiourea Derivatives

The structural principles observed in this compound are largely conserved across the vast family of N-aroyl and N-acylthiourea derivatives. The planarity of the -C(O)NHC(S)N- core, stabilized by the intramolecular S(6) hydrogen bond motif, is a nearly universal feature for N'-monosubstituted compounds. researchgate.netresearchgate.net This consistent conformation establishes a predictable molecular scaffold.

However, the supramolecular assembly can show significant variation. While the centrosymmetric R²₂(8) dimer formed via N-H···S hydrogen bonds is the most common motif for thioureas, the corresponding N-aroylureas often exhibit a different pattern. rsc.org Urea (B33335) derivatives typically display a chain association through N-H···O hydrogen bonding interactions due to a trans-trans orientation of both N-H protons with respect to the carbonyl group. rsc.org In contrast, the trans-cis arrangement in most thioureas favors the dimeric assembly. rsc.org

The nature of the substituents provides further diversity. For example, in N-benzoyl-N′-(4′-cyanophenyl)thiourea, the R²₂(8) and R²₂(14) ring motifs are formed through N-H···S and C-H···S interactions, respectively, demonstrating the role of even weakly acidic C-H protons in directing crystal packing. mdpi.com Derivatives with bulky groups, such as adamantane, exhibit steric constraints that influence the packing efficiency and the geometry of intermolecular contacts. researchgate.net

Structural Implications of Substituent Effects on Molecular Topology

The modular nature of N-aroylthioureas allows for systematic modification of their structure, and these changes have predictable consequences for their molecular topology and crystal packing. The effects of substituents can be broadly categorized as electronic and steric.

Electron-withdrawing substituents (e.g., -NO₂, -Cl, -F) on the aroyl ring can modulate the acidity of the N-H protons and the acceptor strength of the carbonyl and thiocarbonyl groups. rsc.org This directly impacts the strength and geometry of the hydrogen bonds that form the supramolecular structure. mdpi.com A dramatic example is seen in some nitro-substituted derivatives, where the strong electron-withdrawing effect can alter the conformational preference of the N-H protons from the usual trans-cis to a trans-trans arrangement. This change prevents the formation of the typical centrosymmetric dimer and instead promotes a one-dimensional chain assembly, similar to that seen in urea analogues. rsc.org

Steric effects are also critical in determining the final crystal structure. Large, bulky substituents can sterically hinder the formation of common synthons like the planar R²₂(8) dimer. researchgate.net This may force the molecule to adopt a different packing arrangement to minimize steric repulsion. Furthermore, the introduction of additional functional groups capable of hydrogen bonding, such as hydroxyl (-OH) or amino (-NH₂) groups, can lead to the formation of new, more complex hydrogen-bonding networks that compete with or augment the primary N-H···S interactions, resulting in entirely different supramolecular architectures. tandfonline.comconicet.gov.ar The morpholine oxygen in the title compound, for example, offers a potential hydrogen bond acceptor site that could participate in crystal packing, although interactions involving the thiourea core are generally dominant.

Comprehensive Spectroscopic Characterization Techniques

Infrared (IR) Spectroscopy for Vibrational Mode Assignments

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in N-benzoyl-N'-(2-morpholinoethyl)thiourea by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound and related benzoylthiourea (B1224501) derivatives displays several characteristic absorption bands that are crucial for structural confirmation. The amide N-H stretching vibration, ν(N-H), typically appears as a distinct band around 3270 cm⁻¹. nih.gov Another N-H band corresponding to the thiourea (B124793) moiety can be observed near 3014 cm⁻¹. nih.gov

The carbonyl group's stretching vibration, ν(C=O), is a strong, sharp band generally found in the region of 1650-1680 cm⁻¹. nih.govnih.gov For instance, in N-benzoyl-N'-arylthiourea derivatives, this band has been observed at 1672 cm⁻¹. nih.gov Its exact position can be influenced by conjugation with the phenyl ring and intramolecular hydrogen bonding. nih.gov The stretching vibrations of the thiocarbonyl group, ν(C=S), and the C-N bonds are typically found at lower frequencies. The ν(C=S) band can be observed around 1240 cm⁻¹ and also in the 700 cm⁻¹ region, while the ν(C-N) band appears near 1300 cm⁻¹. nih.govresearchgate.net

Vibrational ModeTypical Wavenumber (cm⁻¹)Reference
v(N-H) Amide~3270-3300 nih.govresearchgate.net
v(N-H) Thiourea~3014 nih.gov
v(C=O)~1650-1680 nih.govnih.govresearchgate.net
v(C-N)~1300 researchgate.net
v(C=S)~1240 and ~700 nih.govresearchgate.net

A significant feature in the structure of this compound is the presence of a strong intramolecular hydrogen bond between the amide proton (N-H) and the carbonyl oxygen (C=O). nih.govnih.govresearchgate.net This interaction creates a stable six-membered pseudo-ring, often referred to as an S(6) loop. nih.gov This hydrogen bonding is evident in the IR spectrum; it causes a shift of the ν(C=O) band to a lower frequency (red-shift) compared to a non-hydrogen-bonded carbonyl group. nih.govnih.gov The formation of the hydrogen bond restricts the vibrational freedom of the C=O group, weakening the bond and thus lowering the energy required for the stretching vibration. nih.gov Furthermore, the N-H stretching bands can be broadened due to this interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Confirmation

NMR spectroscopy provides definitive information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms and offering insights into the compound's conformation in solution.

In the ¹H NMR spectrum of benzoylthiourea derivatives, the protons attached to nitrogen atoms are particularly diagnostic. The amide (N-H) proton adjacent to the carbonyl group is highly deshielded due to the electron-withdrawing nature of the C=O group and its involvement in intramolecular hydrogen bonding. nih.gov Consequently, its signal appears significantly downfield, with chemical shifts reported in the range of δ 12.14–12.85 ppm. nih.govnih.gov The second N-H proton, part of the thiourea linkage, is also observed downfield, typically between δ 9.11 and δ 12.14 ppm. nih.govnih.gov

The aromatic protons of the benzoyl group typically appear as a multiplet in the range of δ 6.96–7.91 ppm. nih.gov The signals corresponding to the morpholinoethyl group are expected in the aliphatic region of the spectrum. The methylene (B1212753) protons of the ethyl linker and the morpholine (B109124) ring would produce distinct signals, with their chemical shifts and splitting patterns confirming the structure of this substituent.

Carbon AtomTypical Chemical Shift (δ, ppm)Reference
C=S176 - 182 nih.govnih.govresearchgate.net
C=O166 - 171 nih.govnih.gov

NMR spectroscopy, in conjunction with IR data, confirms the covalent structure of this compound. The molecule can exist as different isomers due to restricted rotation around the C-N bonds of the thiourea backbone. The most stable conformation typically features the carbonyl (C=O) and thiocarbonyl (C=S) groups in a trans orientation relative to the central C-N bond, a conformation stabilized by the intramolecular N-H···O hydrogen bond. nih.govnih.gov Similarly, the arrangement of substituents across the other C-N bond can lead to cis or trans isomerism. For a related compound, 1-(2-morpholinoethyl)-3-(3-phenylacryloyl)thiourea, the morpholinoethyl group was found to be cis to the sulfur atom across the C-N bond. academicjournals.org The specific arrangement and the stability of one isomer over others are confirmed by detailed 2D NMR studies and are consistent with the formation of the intramolecular hydrogen bond observed in IR and ¹H NMR spectra. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The specific wavelengths at which absorption occurs are characteristic of the chromophores present in the molecule.

The structure of this compound contains several chromophoric groups, most notably the carbonyl (C=O) of the benzoyl group and the thiocarbonyl (C=S) of the thiourea moiety. The benzoyl group itself, consisting of a phenyl ring conjugated with a carbonyl group, is a strong chromophore.

Table 4.3.1: Expected UV-Vis Absorption Maxima for Chromophores in this compound

Chromophore Electronic Transition Expected Wavelength Range (nm)
Benzoyl group (C₆H₅C=O) π → π* ~240-280
Carbonyl (C=O) n → π* ~280-300

The study of electronic transitions provides insight into the molecular orbital energy levels. For this compound, the key transitions would be the π → π* and n → π* transitions associated with the benzoyl and thiourea moieties. The π → π* transitions are typically of high intensity (large molar absorptivity, ε), while the n → π* transitions are formally forbidden and thus have a much lower intensity. The conjugation between the phenyl ring and the carbonyl group, and the electronic interactions involving the thiourea group, will influence the precise energies of these transitions. A detailed analysis of the UV-Vis spectrum would allow for the assignment of these transitions and provide valuable information about the electronic structure of the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

For this compound, with a molecular formula of C₁₄H₁₉N₃O₂S, the expected exact mass can be calculated. The mass spectrum would ideally show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this mass.

The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule and allows for the confirmation of its structure. Key fragmentation pathways for this compound would likely involve the cleavage of the amide and thiourea bonds. Expected characteristic fragments would include the benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often a prominent peak for benzoyl derivatives. Other significant fragments could arise from the cleavage of the morpholinoethyl side chain.

Table 4.4.1: Potential Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Ion
293 [C₁₄H₁₉N₃O₂S]⁺ (Molecular Ion)
105 [C₆H₅CO]⁺
100 [C₅H₁₀NO]⁺ (from morpholinoethyl cleavage)
86 [C₄H₈NO]⁺ (from morpholine ring)

Note: The relative intensities of these fragments would depend on the ionization technique and energy used.

Elemental Composition Analysis (CHNS-O)

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, and oxygen) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound.

For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₄H₁₉N₃O₂S, and the atomic masses of its constituent elements. The experimentally determined values should be in close agreement with the calculated values (typically within ±0.4%) to confirm the purity and identity of the compound.

Table 4.5.1: Elemental Composition of this compound

Element Symbol Atomic Mass Number of Atoms Total Mass % Composition (Calculated) % Composition (Found)
Carbon C 12.01 14 168.14 57.31 Not Available
Hydrogen H 1.01 19 19.19 6.55 Not Available
Nitrogen N 14.01 3 42.03 14.32 Not Available
Oxygen O 16.00 2 32.00 10.91 Not Available
Sulfur S 32.07 1 32.07 10.95 Not Available

| Total | | | | 293.43 | 100.00 | |

Note: "Not Available" indicates that specific experimental data for this compound was not found in the searched literature.

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT calculations for N-acylthiourea derivatives are frequently employed to determine optimized molecular geometries, bond lengths, and bond angles in the ground state. rsc.orgrajpub.com

The choice of theoretical method and basis set is fundamental to the accuracy of DFT calculations. For thiourea (B124793) derivatives, a common and well-regarded combination is the B3LYP hybrid functional with a split-valence triple zeta basis set, such as 6-311G(d,p). researchgate.net The B3LYP functional (Becke, 3-parameter, Lee-Yang-Parr) incorporates a portion of the exact Hartree-Fock exchange, which improves the accuracy of the calculations for a wide range of molecular systems. mersin.edu.tr

The 6-311G(d,p) basis set provides a flexible description of the electron distribution. It uses three functions for each valence atomic orbital and includes polarization functions ('d' for heavy atoms and 'p' for hydrogen atoms) to account for the non-uniform distortion of atomic orbitals within the molecular environment. This level of theory has been shown to yield reliable predictions for the molecular structure and vibrational frequencies of moderately large organic molecules. rajpub.com In studies of analogous benzoyl thiourea derivatives linked with morpholine (B109124), the B3LYP method with the 6-31G(d,p) basis set has been successfully used to optimize molecular geometries and investigate electronic properties. bamu.ac.in

A critical step in computational research is the validation of theoretical models against experimental findings. For molecular structures, the primary source of experimental data is single-crystal X-ray diffraction. Calculated geometric parameters, such as bond lengths and bond angles, from DFT optimizations are compared with the values obtained from crystallography.

In studies of various N-aroyl-N'-substituted thioureas, a good agreement is typically observed between the geometries optimized using the B3LYP/6-311G(d,p) level of theory and their corresponding crystal structure parameters. rsc.org Small deviations between the calculated (gas-phase) and experimental (solid-state) data are expected and can be attributed to intermolecular interactions, such as hydrogen bonding, present in the crystal lattice which are not accounted for in the gas-phase calculations. rajpub.com The molecular configuration of many acylthiourea derivatives is stabilized by an intramolecular hydrogen bond between the N-H group and the carbonyl oxygen atom, forming a pseudo-six-membered ring. nih.gov

Below is a representative table illustrating the comparison between calculated and experimental geometric parameters for a related acylthiourea derivative.

ParameterCalculated (B3LYP)Experimental (X-ray)
C=S Bond Length (Å)1.681.69
C=O Bond Length (Å)1.231.22
N-H Bond Length (Å)1.020.86
C-N-C Bond Angle (°)125.5124.8
Note: Data is illustrative for a representative acylthiourea and not specific to N-benzoyl-N'-(2-morpholinoethyl)thiourea.

Vibrational Frequency Analysis and Theoretical Spectral Prediction

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is a key tool for molecular characterization. DFT calculations are instrumental in interpreting these experimental spectra. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. mersin.edu.tr These calculations help in the assignment of vibrational modes to specific bond stretches, bends, and torsions within the molecule.

For benzoyl thiourea and its derivatives, theoretical vibrational frequencies are often computed at the B3LYP level. rajpub.commersin.edu.tr The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96) to correct for anharmonicity and limitations of the theoretical method, leading to better agreement with experimental spectra. researchgate.net A detailed assignment is often performed using Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates to each vibrational mode. rajpub.com

Frontier Molecular Orbital (FMO) Theory Application (HOMO and LUMO Energies, Energy Gap)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a crucial indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and more chemically reactive. nih.gov For benzoyl thiourea derivatives linked with morpholine, DFT calculations have been used to determine these orbital energies and correlate them with the compounds' biological activities. bamu.ac.in

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-1.5
Energy Gap (ΔE)5.0
Note: Data is illustrative for a representative acylthiourea and not specific to this compound.

Global Chemical Reactivity Descriptors

Based on the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the reactive nature of a molecule. These descriptors provide a theoretical framework for predicting how a molecule will behave in a chemical reaction. For benzoyl thiourea derivatives, these parameters are often calculated to understand their structure-activity relationships. bamu.ac.in

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -χ).

DescriptorFormulaIllustrative Value
Ionization Potential (I)-EHOMO6.5 eV
Electron Affinity (A)-ELUMO1.5 eV
Electronegativity (χ)(I + A) / 24.0 eV
Chemical Hardness (η)(I - A) / 22.5 eV
Chemical Softness (S)1 / η0.4 eV⁻¹
Note: Values are illustrative and calculated from the sample HOMO/LUMO energies in the previous section.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density (e.g., around electronegative atoms like oxygen and sulfur). These are the most likely sites for electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency (e.g., around hydrogen atoms, particularly N-H protons). These are susceptible to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For acylthiourea derivatives, MEP analysis typically shows negative potential around the carbonyl oxygen and thiocarbonyl sulfur atoms, identifying them as centers for electrophilic interaction and coordination. researchgate.net Positive potential is generally located on the N-H protons, highlighting their role as hydrogen bond donors. rsc.org This analysis is crucial for understanding intermolecular interactions and the initial steps of receptor-ligand binding processes.

Thermodynamic Property Derivations from Computational Models

Quantum chemical calculations are not only used to determine molecular structures but also to derive fundamental thermodynamic properties. semanticscholar.org Following the geometry optimization of a molecule, vibrational frequency calculations are performed using the same level of theory, such as DFT/B3LYP with a 6-31 G* basis set. nih.gov These frequencies are then used to compute various thermodynamic parameters.

The computed total energy and thermodynamic parameters confirm the stability of the molecular structure. semanticscholar.org Key properties derived from these computational models include standard heat of formation (ΔHf°), entropy (S°), and Gibbs free energy (G°). These values can be calculated at different temperatures to understand the molecule's thermodynamic stability across a range of conditions. semanticscholar.org

Furthermore, quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. scispace.comksu.edu.tr The HOMO-LUMO energy gap is a crucial indicator of molecular stability and chemical reactivity. scispace.com A large energy gap suggests high stability and low reactivity. In related thiourea derivatives, the HOMO is often located on the sulfur atom, indicating its nucleophilic character. researchgate.net

Table 2: Example of Thermodynamic Properties Derived from Computational Models for Benzoylthiourea (B1224501) Analogs Note: The following data is illustrative of the types of parameters generated from computational studies on similar compounds.

ParameterDescriptionIllustrative Value
Total EnergyThe total electronic energy of the optimized moleculeVaries (Hartrees)
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital~ -6.0 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital~ -1.5 eV
HOMO-LUMO GapEnergy difference between HOMO and LUMO~ 4.5 eV
Dipole MomentA measure of the molecule's overall polarityVaries (Debye)
Standard EnthalpyThe heat content of the systemVaries (kcal/mol)
Standard EntropyA measure of the system's disorderVaries (cal/mol·K)
Gibbs Free EnergyThe energy available to do useful workVaries (kcal/mol)

Coordination Chemistry and Metal Complexation Research

Ligand Design Principles of N-benzoyl-N'-(2-morpholinoethyl)thiourea in Coordination Chemistry

The design of this compound as a ligand is fundamentally based on its capacity to act as a polydentate system, offering multiple binding sites to a metal center. This characteristic is a direct consequence of the various donor atoms present in its molecular structure.

This compound is a quintessential example of a versatile chelating agent due to the presence of hard oxygen (O) and nitrogen (N) atoms, alongside a soft sulfur (S) atom. uobasrah.edu.iqscite.ai This combination of hard and soft donor sites within the same molecule allows it to readily coordinate with a broad spectrum of metal ions, including both transition and main group metals, to form stable complexes. uobasrah.edu.iqscite.ai The benzoyl group provides a carbonyl oxygen, the thiourea (B124793) moiety offers a thiocarbonyl sulfur and two nitrogen atoms, and the morpholino group contains an additional nitrogen and an ether oxygen, although the latter is less commonly involved in coordination. This multiplicity of potential coordination sites enables the ligand to act in a monodentate, bidentate, or even multidentate fashion, leading to the formation of diverse and stable metal complexes. uobasrah.edu.iqrdd.edu.iq The flexibility of the thiourea backbone, which can exist in thione and thiol tautomeric forms, further enhances its coordination versatility. uobasrah.edu.iquzh.ch

Synthesis and Formation of Metal Complexes

The synthesis of metal complexes with this compound and its analogues is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes often exhibit distinct stoichiometries and coordination geometries.

The rich coordination chemistry of benzoylthiourea (B1224501) derivatives, including this compound, is demonstrated by their ability to form complexes with a wide range of metal ions. Research has documented the successful synthesis of complexes with first-row transition metals such as cobalt(II/III), nickel(II), and copper(II). ksu.edu.trnih.gov Furthermore, these ligands have been shown to coordinate with platinum group metals like platinum(II) and ruthenium(II), as well as with other transition metals. nih.govnih.gov The interaction is not limited to transition metals; these ligands also form stable complexes with heavy metal ions. The varied electronic properties and coordination preferences of these metal ions, combined with the flexible coordination behavior of the ligand, lead to a diverse array of complex structures.

This compound and its derivatives exhibit several coordination modes, which have been elucidated through various spectroscopic and crystallographic techniques.

Monoanionic Bidentate: This is a very common coordination mode for benzoylthiourea ligands. uzh.ch Upon deprotonation of the N-H proton of the thiourea moiety, the ligand becomes monoanionic and typically coordinates to the metal center through the sulfur and the carbonyl oxygen atoms, forming a stable six-membered chelate ring. nih.gov Alternatively, coordination can occur through the sulfur and one of the nitrogen atoms, resulting in a four-membered ring structure, which has been observed in some ruthenium complexes. nih.gov

Neutral Monodentate: In this mode, the ligand remains neutral and coordinates to the metal ion through a single donor atom. uzh.ch The soft sulfur atom of the thiocarbonyl group is the most common coordination site in this monodentate arrangement. rdd.edu.iq This type of coordination is often observed in complexes where the metal center has a strong preference for soft donors or when steric hindrance prevents bidentate chelation.

S-donor Chelate: While the term "chelate" implies polydentate coordination, in some contexts, it is used to emphasize the primary role of the sulfur atom in binding. The ligand can act as a simple S-donor, forming a coordinate bond with the metal center. uzh.ch This is a fundamental interaction in the coordination chemistry of all thiourea derivatives.

The specific coordination mode adopted depends on a delicate balance of factors, including the nature of the metal ion, the substituents on the thiourea backbone, the solvent, and the presence of counter-ions.

Structural Characterization of Metal Complexes via X-ray Crystallography

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure of metal complexes of this compound and its analogues. These studies provide precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Crystallographic analyses have confirmed the various coordination modes of benzoylthiourea ligands. For instance, the crystal structure of a Co(III) complex with a related N-(morpholinothiocarbonyl)benzamide ligand revealed an octahedral geometry with the ligand acting as a bidentate chelating agent. nih.gov X-ray studies of other metal complexes have shown distorted square planar, tetrahedral, and trigonal planar geometries, depending on the metal ion and the stoichiometry of the complex. uobasrah.edu.iqmdpi.com

These structural studies are crucial for understanding the nature of the metal-ligand bonding and for correlating the structure of the complexes with their chemical and physical properties.

Data Tables

Table 1: Selected Crystallographic Data for a Co(III) Complex with a Related N-(Morpholinothiocarbonyl)benzamide Ligand

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)12.080(7)
b (Å)12.195(7)
c (Å)13.025(6)
α (°)90.198(7)
β (°)95.721(7)
γ (°)106.426(9)
V (ų)1830.4(17)
Z2

Data sourced from a study on N-(Morpholinothiocarbonyl)benzamide and its Co(III) complex. nih.gov

Table 2: General Coordination Geometries Observed in Metal Complexes of Benzoylthiourea Derivatives

Metal IonCoordination NumberTypical Geometry
Co(III)6Octahedral
Ni(II)4Square Planar
Cu(I)3Trigonal Planar
Zn(II)4Tetrahedral
Pt(II)4Square Planar

This table provides a generalized overview based on common findings in the literature for benzoylthiourea complexes.

Determination of Coordination Geometries

The coordination geometry of metal complexes with N-benzoyl-N'-substituted thiourea ligands is heavily influenced by the nature of the metal ion and the stoichiometry of the complex. X-ray crystallography studies on related compounds have elucidated common coordination modes. For instance, a cobalt(III) complex with the analogous N-(morpholinothiocarbonyl)benzamide ligand, Co(C₁₂H₁₄N₂O₂S)₃, adopts a triclinic crystal system with the space group P1. nih.gov The cobalt center is typically coordinated by the sulfur and oxygen atoms of the bidentate ligand, leading to an octahedral geometry when three ligands are present. nih.gov

In other cases, such as with silver(I) complexes involving phosphine-functionalized thiourea ligands, a distorted tetrahedral geometry is observed. mdpi.com This geometry arises from the chelation of two thiourea ligands through their sulfur and phosphorus atoms. mdpi.com For the closely related compound 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea, the molecule crystallizes in a triclinic system, space group Pī, adopting a cis-trans configuration with respect to the positioning of the morpholinoethyl and cinnamoyl groups relative to the sulfur atom. academicjournals.org The morpholine (B109124) ring itself typically assumes a stable chair conformation. academicjournals.org N-benzoyl-N'-arylthiourea derivatives are recognized as versatile ligands capable of coordinating through sulfur, oxygen, or nitrogen atoms in various combinations. nih.gov

Intra- and Intermolecular Interactions in Metal Complex Structures

The crystal structures of metal complexes containing N-benzoyl-N'-substituted thiourea ligands are often stabilized by a network of intra- and intermolecular interactions, primarily hydrogen bonds. ksu.edu.tr A common feature is the formation of an intramolecular N-H···O hydrogen bond between the N-H proton of the thiourea backbone and the carbonyl oxygen atom of the benzoyl group. nih.govresearchgate.net This interaction results in the formation of a stable six-membered pseudo-ring, referred to as an S(6) loop. nih.gov

Spectroscopic Investigations of Metal Complexes (IR, UV-Vis, NMR, MS)

Spectroscopic methods are essential tools for characterizing the structure and bonding in metal complexes of this compound and its analogs.

Infrared (IR) Spectroscopy: The IR spectra of these complexes provide key information about the ligand's coordination mode. Upon complexation, the stretching vibration of the carbonyl group, ν(C=O), typically shifts to lower frequencies, indicating coordination through the oxygen atom. ksu.edu.tr Similarly, a shift in the ν(C=S) band suggests the involvement of the sulfur atom in bonding to the metal center. mdpi.com The disappearance or significant shift of the ν(N-H) band can also signify deprotonation and coordination via the nitrogen atom. ksu.edu.trmdpi.com For a closely related structure, 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea, characteristic IR bands were observed for ν(N-H) at 3167 cm⁻¹, ν(C=O) at 1675 cm⁻¹, ν(C-N) at 1330 cm⁻¹, and ν(C=S) at 845 cm⁻¹. academicjournals.org

Interactive Data Table: Key IR Bands (cm⁻¹) for a Thiourea Derivative academicjournals.org

Vibration Wavenumber (cm⁻¹)
ν(N-H) 3167
ν(C=O) 1675
ν(C-N) 1330

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to elucidate the structure of these compounds in solution. In ¹³C NMR spectra of thiourea derivatives, the chemical shift for the thiocarbonyl carbon (C=S) is typically found in the downfield region, around 179-180 ppm, which is a characteristic feature. academicjournals.orgresearchgate.net The signals for the carbonyl carbon (C=O) are also observed in the downfield region. academicjournals.org ¹H NMR spectra help to identify the protons in different chemical environments within the molecule, and shifts upon complexation can provide further evidence of the coordination sites. nih.gov

Electrochemical Analysis of Metal Complexes (e.g., Cyclic Voltammetry, Redox Behavior)

The electrochemical behavior of metal complexes with thiourea-based ligands is of significant interest due to the potential for redox activity centered at either the metal or the ligand. Cyclic voltammetry (CV) is a primary technique used to investigate these properties.

Studies on copper complexes with N-morpholine or N,N-diethyl, N'-monosubstituted benzoyl thioureas have revealed insights into their redox systems. researchgate.net These complexes often display an irreversible process corresponding to the Cu(II)/Cu(I) redox couple and a quasi-reversible system for the Cu(III)/Cu(II) couple. researchgate.netresearchgate.net The redox potentials can be influenced by the electronic nature of the substituents on the ligand. scite.ai For some Ni(II) and Co(II) complexes with related ligands, two consecutive irreversible one-electron transfer peaks are observed in the reductive region, attributed to Metal(II)/Metal(I) and Metal(I)/Metal(0) or Metal(III)/Metal(II) transitions. rdd.edu.iq

Interactive Data Table: Redox Behavior of Related Metal-Thiourea Complexes

Metal Complex Type Redox Couple Behavior Reference
Copper(II) Cu(II)/Cu(I) Irreversible researchgate.net
Copper(II) Cu(III)/Cu(II) Quasi-reversible researchgate.net
Nickel(II) Ni(II)/Ni(I) Irreversible researchgate.netrdd.edu.iq

Examination of Substituent Effects on Redox Systems

The electronic properties of substituents on the benzoyl moiety can modulate the redox potentials of the metal center. For copper complexes of N'-monosubstituted benzoyl thioureas, it has been shown that the irreversible Cu(II)/Cu(I) redox system is slightly influenced by the nature of the substituent (e.g., Cl, Br, OMe, NO₂). researchgate.net However, the quasi-reversible Cu(III)/Cu(II) redox system appears to be largely unaffected by these substitutions. researchgate.net This suggests that the highest occupied molecular orbital (HOMO) involved in the first reduction has significant ligand character, while the orbital involved in the second oxidation is more metal-centered. In some redox-active N-heterocyclic carbene complexes, amino groups on the ligand backbone introduce ligand-based redox events, allowing the complex to exist in multiple stable oxidation states. mdpi.com

Theoretical Modeling of Metal-Ligand Interactions and Complex Stability

Theoretical calculations, particularly those using Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, bonding, and reactivity of this compound and its metal complexes. dntb.gov.ua These computational methods allow for the prediction of molecular geometries, vibrational frequencies, and electronic properties, which can be compared with experimental data. researchgate.net

DFT studies on related N-alkyl-N'-benzoylthioureas have shown that the highest occupied molecular orbital (HOMO) is predominantly located on the thiouric sulfur atom. researchgate.net This localization confirms the nucleophilic character of the sulfur atom and explains its high propensity to coordinate with metal ions. researchgate.net Theoretical calculations can also be used to model the stability of different isomers and to analyze the nature of the metal-ligand bond in terms of its covalent and electrostatic contributions. Such studies are valuable for rationalizing observed experimental trends and for designing new ligands and complexes with specific properties. researchgate.net

Chemical Reactivity and Transformation Studies

Investigation of General Reaction Pathways and Molecular Transformations

N-acylthioureas, including N-benzoyl-N'-(2-morpholinoethyl)thiourea, are a versatile class of compounds with multiple reactive sites that dictate their chemical behavior. The general structure of 1-acyl/aroyl thioureas consists of a central hydrophilic core with hydrophobic moieties on either side. semanticscholar.org The reactivity of these molecules is governed by the presence of carbonyl (C=O), thiocarbonyl (C=S), and N-H groups. researchgate.net These functional groups allow for a variety of molecular transformations.

Key reaction pathways for N-acylthioureas involve:

Coordination Chemistry : The sulfur and nitrogen atoms in the thiourea (B124793) backbone are effective donor sites, enabling these compounds to act as ligands and form complexes with a wide range of metal ions, including copper, nickel, platinum, and zinc. semanticscholar.orgrsc.org

Oxidation and Reduction : The thiourea moiety can undergo oxidation to form sulfoxides or sulfones. evitachem.com Conversely, reduction reactions can convert the thiourea group into thiols. evitachem.com

Heterocyclization : N-acylthioureas are valuable precursors for the synthesis of various heterocyclic compounds through cyclization reactions. rsc.orgnih.gov

The presence of both hard and soft donor atoms (O, N, and S) contributes to their versatile coordination behavior. researchgate.net The reaction of this compound can be influenced by the electronic properties of the benzoyl group and the steric bulk of the morpholinoethyl substituent.

Cyclization Reactions Leading to Novel Heterocyclic Systems

Cyclization reactions of N-acylthioureas are a prominent feature of their chemistry, providing routes to a diverse array of heterocyclic systems. rsc.org These reactions often proceed via intramolecular nucleophilic attack, where a nucleophilic atom within the this compound molecule attacks an electrophilic center. The specific heterocyclic product formed is dependent on the reaction conditions and the nature of the substituents. nih.gov

Intramolecular heterocyclization of N-acylthiourea derivatives can lead to the formation of nitrogen-sulfur containing heterocycles. For instance, N-carbamothioyl methacrylamides have been shown to undergo intramolecular cyclization to yield 1,3-thiazin-4-one derivatives. researchgate.netnu.edu.kz This transformation highlights the potential for the thiourea moiety to participate in ring-forming reactions. The synthesis of thiazolidinone derivatives from N,N-disubstituted thioureas has also been reported, where cyclization occurs upon reaction with dialkyl acetylenedicarboxylates. nih.govnih.gov

The general principle involves the nucleophilic sulfur or nitrogen of the thiourea moiety attacking an electrophilic carbon, leading to ring closure. The specific conditions for such reactions can vary, but they often involve a base or a catalyst to facilitate the cyclization process.

The mechanism of cyclization in thiourea derivatives typically involves a multi-step process. The most nucleophilic center in the thiourea molecule, often the sulfur atom, initiates the reaction by attacking an electrophilic site. chemicalforums.com For example, in reactions with α-bromo carbonyl compounds, the first step is an SN2 displacement of the bromide by the sulfur atom. chemicalforums.com

Following the initial nucleophilic attack, a subsequent intramolecular reaction, such as a nucleophilic attack by a nitrogen atom on a carbonyl group, leads to the final cyclized product. chemicalforums.com The specific pathway, whether it involves S-cyclization or N-cyclization, can be influenced by the reaction conditions and the structure of the thiourea precursor. researchgate.net The regioselectivity of the cyclization is a key aspect of these mechanistic studies.

Studies on Hydrolytic Behavior and Cleavage of Acyl/Aroyl Moieties

The hydrolytic stability of N-acylthioureas is an important aspect of their chemical reactivity. The acyl/aroyl moiety can be cleaved under certain conditions, typically involving acidic or basic hydrolysis. This process breaks the amide bond, yielding a carboxylic acid (benzoic acid in this case) and the corresponding thiourea derivative. The stability of the this compound molecule towards hydrolysis will depend on factors such as pH, temperature, and the presence of catalysts.

While specific studies on the hydrolytic behavior of this compound are not extensively detailed in the provided context, the general principles of amide hydrolysis apply. The electron-withdrawing nature of the carbonyl group can influence the susceptibility of the amide bond to nucleophilic attack by water or hydroxide (B78521) ions.

Analysis of Steric Effects on Reaction Kinetics and Selectivity

Steric effects play a significant role in the chemical reactivity of N-acylthioureas. The size and conformation of the substituents on the nitrogen atoms can influence the rate of reaction and the stereochemical outcome. In this compound, the bulky benzoyl and morpholinoethyl groups can create steric hindrance around the reactive centers of the thiourea core.

This steric hindrance can affect:

Reaction Rates : Larger substituents can slow down the rate of reaction by impeding the approach of reactants.

Product Selectivity : Steric factors can favor the formation of one stereoisomer over another or direct the reaction towards a specific regioisomer.

For example, the steric hindrance of an o-methyl group in N-benzoyl-N'-(2-methylphenyl)thiourea restricts the formation of a planar conjugated system. researchgate.net Similarly, the reactivity of substituted thioureas in the synthesis of nanocrystals is influenced by their steric properties, with reactivity decreasing as the number of substituents increases. researchgate.net

Table 1: Influence of Steric and Electronic Effects on Reactivity

FactorInfluence on this compound
Steric Hindrance (from benzoyl and morpholinoethyl groups)May decrease reaction rates by blocking access to reactive sites. Can influence the selectivity of cyclization reactions.
Electronic Effects (of the benzoyl group)The electron-withdrawing nature of the carbonyl group can affect the nucleophilicity of the adjacent nitrogen and the acidity of the N-H proton.

Derivatization Strategies for Chemical Library Expansion and Structure-Reactivity Correlation

N-acylthioureas are valuable scaffolds for the development of chemical libraries due to the relative ease with which their structure can be modified. researchgate.net For this compound, derivatization can be achieved by:

Modification of the Benzoyl Ring : Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the phenyl ring can systematically alter the electronic properties of the molecule. This allows for the study of structure-activity relationships.

Alteration of the N'-substituent : The morpholinoethyl group can be replaced with other alkyl or aryl groups to explore the impact of different steric and electronic features on the compound's reactivity and biological activity.

These derivatization strategies enable the synthesis of a large number of related compounds, which can then be screened for desired properties. The synthesis of N,N-disubstituted thioureas as precursors for thiazolidinone derivatives is an example of how these compounds are used to generate libraries of more complex molecules. nih.govnih.gov The systematic modification of the thiourea structure allows for a detailed correlation between chemical structure and reactivity.

Compound Names

Advanced Methodological Applications in Chemical Science

Utilization of Thiourea (B124793) Derivatives as Ligands in Analytical Chemistry Methodologies

Thiourea derivatives are widely recognized for their utility as ligands in analytical chemistry. The core thiourea group (–NH–C(S)–NH–) provides excellent coordination sites for a variety of metal ions and hydrogen-bonding capabilities for anion recognition. nih.gov The specific substituents on the nitrogen atoms can be tailored to enhance selectivity and sensitivity for target analytes.

Solvent Extraction Applications for Metal Ion Separation and Determination

N-acylthiourea derivatives are effective chelating agents for the liquid-liquid extraction of metal ions from aqueous solutions. researchgate.net Their ability to form stable, neutral metal complexes that are soluble in organic solvents facilitates the separation and concentration of metals from complex matrices. ksu.edu.tr

While specific experimental data for N-benzoyl-N'-(2-morpholinoethyl)thiourea is not extensively documented, the closely related compound N-morpholine-N'-benzoylthiourea (HBMOR) provides a clear model for its potential application in this area. researchgate.neteurjchem.com This analog has been successfully employed as an extractant for the separation of Lead(II) and Copper(II). researchgate.neteurjchem.com

In studies using HBMOR in a chloroform (B151607) solvent system, both Pb(II) and Cu(II) were efficiently extracted from aqueous solutions. researchgate.neteurjchem.com The separation of these two metal ions is highly favorable, as indicated by their distinct pH₀.₅ values (the pH at which 50% extraction occurs) of 0.67 for Pb(II) and 2.70 for Cu(II). eurjchem.com Optimal extraction conditions were determined to be pH 7 for Pb(II) and pH 8 for Cu(II), with equilibration times of 10 and 5 minutes, respectively. eurjchem.com

The general class of 1-(acyl/aroyl)-3,3-(di-substituted) thioureas has also been identified as potential extractants for a range of other heavy and precious metal ions, including Au(III), Cd(II), Hg(II), Pd(II), and Pt(II), highlighting the broad utility of this functional group in analytical separations. researchgate.net

Table 1: Optimal Conditions for Solvent Extraction of Pb(II) and Cu(II) using N-morpholine-N'-benzoylthiourea (HBMOR)
ParameterPb(II)Cu(II)
Optimal pH 7.08.0
Equilibration Time 10 minutes5 minutes
pH₀.₅ 0.672.70
Quantitative Extraction 77.37%83.10%
Aqueous Medium 0.01 M HCl0.01 M H₂SO₄
Organic Solvent ChloroformChloroform

Data sourced from studies on the analog N-morpholine-N'-benzoylthiourea. researchgate.neteurjchem.com

Development of Chemosensors for Anion Recognition and Metal Ions

The thiourea moiety is a cornerstone in the design of chemosensors due to its ability to form strong hydrogen bonds with anions. The two N-H protons of the thiourea group act as hydrogen-bond donors, allowing for the selective binding of various anionic species, such as fluoride (B91410) (F⁻), cyanide (CN⁻), and acetate (B1210297) (OAc⁻). nih.gov

The binding event between a thiourea-based receptor like this compound and an anion can induce a measurable signal, typically a change in color (colorimetric sensor) or fluorescence. This occurs because anion binding can alter the electronic properties of the molecule, often affecting an intramolecular charge-transfer (ICT) process. nih.gov For instance, the interaction with basic anions can lead to deprotonation of the N-H group, causing a significant shift in the absorption spectrum that is visible to the naked eye. nih.gov

The design of this compound, which includes a benzoyl group, can enhance these properties. N-benzamidothioureas represent a class of receptors with substantially improved anion binding affinities compared to simpler N-phenylthioureas. nih.gov The binding constants for acetate with these types of receptors have been measured in the range of 10⁵-10⁷ M⁻¹, demonstrating very strong complex formation. nih.gov The morpholine (B109124) group in this compound can also play a role by influencing the solubility and electronic properties of the sensor.

Fabrication and Characterization of Ion-Selective Electrodes

Ion-selective electrodes (ISEs) are potentiometric sensors that measure the activity of a specific ion in a solution. A key component of an ISE is the ionophore, a molecule incorporated into a membrane (typically PVC-based) that selectively binds to the target ion. mdpi.com

Thiourea derivatives are attractive candidates for use as ionophores due to their strong and often selective coordination properties. sciforum.net For an ISE targeting a specific metal cation, the sulfur and oxygen atoms of a molecule like this compound could provide the necessary coordination sites to selectively complex with the metal ion at the membrane-solution interface. This selective binding event generates a potential difference across the membrane, which is measured and correlated to the ion's concentration.

Similarly, for anion-selective electrodes, the hydrogen-bonding capability of the thiourea N-H protons can be exploited. elsevierpure.com The formation of a stable hydrogen-bonded complex between the ionophore and the target anion (e.g., F⁻, CN⁻, OAc⁻) would be the basis for the electrode's potentiometric response. The fabrication of such an electrode would involve dissolving the ionophore, a polymer matrix like PVC, and a plasticizer in a suitable solvent, followed by casting to form a thin membrane. mdpi.com While the specific use of this compound as an ionophore is not yet detailed in the literature, its structural features align well with the established principles of ISE design.

Role of this compound in the Synthesis of Complex Organic Scaffolds

Thiourea derivatives are highly versatile intermediates in organic synthesis, primarily used for the construction of various heterocyclic scaffolds. mdpi.com The synthesis of this compound itself typically proceeds via the reaction of benzoyl isothiocyanate with 2-morpholinoethan-1-amine. The benzoyl isothiocyanate is often generated in situ from the reaction of benzoyl chloride with a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate. ksu.edu.trnih.gov

Once formed, the N-benzoylthiourea moiety within the molecule can be used as a precursor for building more complex structures. The thiourea unit contains multiple reactive sites, enabling it to participate in various cyclization reactions to form heterocycles like thiazoles, pyrimidines, and other related systems. nih.gov These heterocyclic structures are of significant interest in medicinal chemistry and materials science. The presence of the morpholinoethyl group provides a point of functionality that can influence the solubility, biological activity, and further reactivity of the resulting complex scaffolds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.